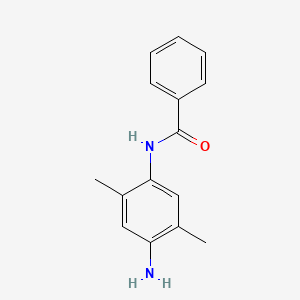
n-(4-Amino-2,5-dimethylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-2,5-dimethylphenyl)benzamide typically involves the reaction of 4-amino-2,5-dimethylbenzoic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Amino-2,5-dimethylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for halogenation and nitration, respectively.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Corresponding amines.
Substitution: Halogenated and nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-Amino-2,5-dimethylphenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of N-(4-Amino-2,5-dimethylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(5-Amino-2,4-dimethylphenyl)benzamide: Similar structure but with different substitution pattern on the aromatic ring.
N-(4-Amino-2,5-diethoxyphenyl)benzamide: Contains ethoxy groups instead of methyl groups, leading to different chemical properties.
Benzamide, N-(4-aminophenyl)-: Lacks the dimethyl substitution, resulting in different reactivity and applications.
Uniqueness
N-(4-Amino-2,5-dimethylphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
24552-70-3 |
|---|---|
Molekularformel |
C15H16N2O |
Molekulargewicht |
240.30 g/mol |
IUPAC-Name |
N-(4-amino-2,5-dimethylphenyl)benzamide |
InChI |
InChI=1S/C15H16N2O/c1-10-9-14(11(2)8-13(10)16)17-15(18)12-6-4-3-5-7-12/h3-9H,16H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
DEHCSXFILDTQHA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


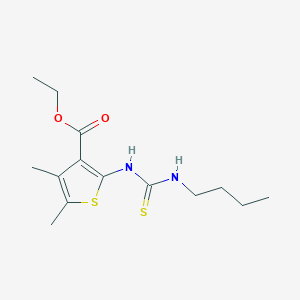


![1,5-Anhydro-3-[6-chloro-2-(methylsulfanyl)-9h-purin-9-yl]-2,3-dideoxyhex-1-enitol](/img/structure/B14007185.png)

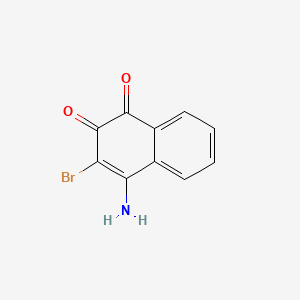
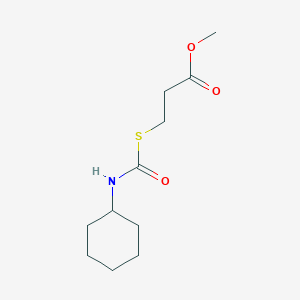

![N-[[2-Chloro-1-ethyl-5-[[(2-nitrophenyl)hydrazinylidene]methyl]indol-3-YL]methylideneamino]-2-nitro-aniline](/img/structure/B14007194.png)
![N,N-Dimethyl-2-[6-(1,7,8-trimethoxyisochroman-3-YL)benzo[1,3]dioxol-5-YL]ethanamine](/img/structure/B14007197.png)
![(S)-2-[Amino(2-indolyl)methyl]-4-fluorophenol](/img/structure/B14007205.png)
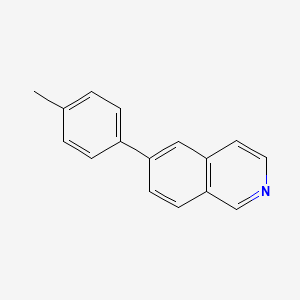
![[(3,5-Dinitro[1,1'-biphenyl]-2-yl)oxy](triphenyl)stannane](/img/structure/B14007224.png)
![4-Chloro-1-[(2-chloro-2-phenylethyl)sulfonyl]-2-nitrobenzene](/img/structure/B14007229.png)
